Anti-Proliferative Potency vs. Unsubstituted Pyrazole
The 3-aryl-4-alkylpyrazol-5-amine class, which includes 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine, demonstrates potent anti-proliferative activity against cancer cell lines. A representative compound from this series (Compound 5h) exhibited IC50 values of 0.9 µM and 1.2 µM against U-2 OS and A549 tumor cells, respectively . In contrast, the unsubstituted parent scaffold 3-(furan-2-yl)-1H-pyrazol-5-amine (without the 4-ethyl group) is a weak PDK1 binder with an IC50 of 313 µM [1], representing a >260-fold difference in potency.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 0.9 µM (U-2 OS) and 1.2 µM (A549) for representative class member 5h |
| Comparator Or Baseline | 3-(furan-2-yl)-1H-pyrazol-5-amine (unsubstituted parent): IC50 = 313 µM (PDK1 binding) |
| Quantified Difference | >260-fold improvement in potency for the 4-alkyl substituted class |
| Conditions | MTT assay for antiproliferation; PDK1 binding assay |
Why This Matters
This quantitative potency differential demonstrates that the 4-alkyl substitution is essential for achieving meaningful biological activity, directly justifying the procurement of the substituted scaffold over the unsubstituted parent for drug discovery campaigns.
- [1] GLPBIO. 3-(Furan-2-yl)-1H-pyrazol-5-amine (3-Amino-5-(2-furyl)pyrazole). Product Data. Accessed April 2026. View Source
